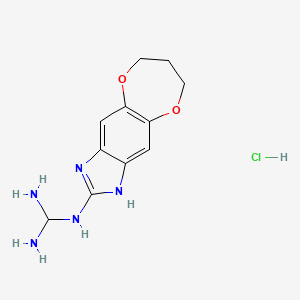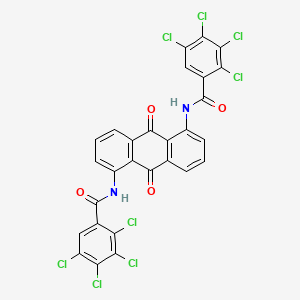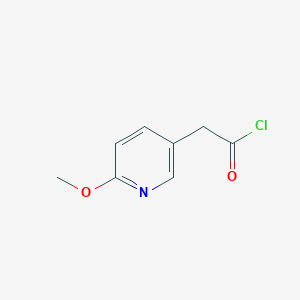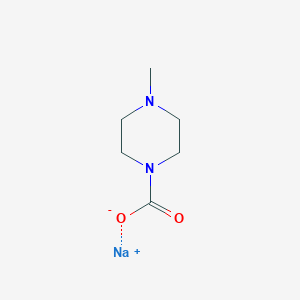
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both piperidine and pyrazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the pyrazole ring is a five-membered heterocycle with two nitrogen atoms.
准备方法
The synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the alkylation of pyrazole with a piperidine derivative. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes. Industrial production methods may employ continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using reagents like alkyl halides or sulfonates.
科学研究应用
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals.
作用机制
The mechanism of action of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling cascades.
相似化合物的比较
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid can be compared to other piperidine and pyrazole derivatives:
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and 1-(2-(piperidin-1-yl)ethyl)piperidine share structural similarities but differ in their pharmacological profiles and applications.
Pyrazole derivatives: 1H-pyrazole-4-carboxylic acid and 3,5-dimethylpyrazole are examples of pyrazole derivatives with distinct chemical properties and uses.
The uniqueness of this compound lies in its combined piperidine and pyrazole moieties, which confer a unique set of chemical and biological activities.
属性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
1-(2-piperidin-1-ylethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c15-11(16)10-8-12-14(9-10)7-6-13-4-2-1-3-5-13/h8-9H,1-7H2,(H,15,16) |
InChI 键 |
LZOZPQYGIBSXBN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCN2C=C(C=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)

![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)



